(5E)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Description
Properties
Molecular Formula |
C10H7BrN2OS |
|---|---|
Molecular Weight |
283.15 g/mol |
IUPAC Name |
(5E)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H7BrN2OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5+ |
InChI Key |
HFUBCGMGUNUQRG-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)N2)Br |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers.
Scientific Research Applications
(5E)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of (5E)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the sulfanylideneimidazolidinone core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison Table
Key Findings from Comparative Analysis
Core Structure Variations: Replacement of the imidazolidinone core with a thiazolidinone (e.g., S764582) introduces a sulfur atom in the ring, altering electronic properties and binding affinities . The presence of a bromine atom in the arylidene group (as in the target compound and IT-603) enhances lipophilicity and may improve membrane permeability compared to non-halogenated analogs .
Substituent Effects: Para-Substituted Bromophenyl: The 4-bromophenyl group in the target compound contrasts with the 5-bromo-2-hydroxyphenyl group in IT-603, where additional hydroxyl and methoxy groups may confer hydrogen-bonding capabilities . N3 Substitutions: Ethyl or aryl groups at N3 (e.g., in thiazolidinone analogs) influence steric bulk and metabolic stability .
Thiazolidinone derivatives like S764582 demonstrate specific MXD3 pathway inhibition, highlighting the importance of core heterocycle selection for target specificity .
PAINS (Pan-Assay Interference Compounds) Considerations: Structurally similar compounds, such as substituted imidazolidinones, are occasionally flagged as PAINS due to reactive motifs (e.g., α,β-unsaturated carbonyl groups), which may lead to false positives in high-throughput screening .
Biological Activity
(5E)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one, a compound with the CAS number 37428-89-0, belongs to the class of imidazolidinones. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The molecular formula is , and its structure features a bromophenyl group that may contribute to its biological effects.
- Molecular Weight : 283.14 g/mol
- IUPAC Name : (5E)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
- SMILES Notation : [H]N1C(=O)\C(=C/C2=CC=C(Br)C=C2)N([H])C1=S
Antimicrobial Activity
Research has indicated that compounds similar to (5E)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies demonstrate that it inhibits the proliferation of cancer cells in various lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry reported that treatment with (5E)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one resulted in a 70% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 50 µM over 48 hours .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The biological activities of (5E)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can be attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and cancer progression.
- Cell Signaling Modulation : It alters key signaling pathways associated with cell growth and apoptosis.
Q & A
Basic Research Questions
Q. How can the structural identity of (5E)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one be confirmed experimentally?
- Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques.
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can verify the presence of the 4-bromophenyl group (aromatic protons at δ 7.2–7.8 ppm) and the imidazolidinone backbone (carbonyl signals at ~170–180 ppm) .
- X-ray Crystallography: Single-crystal X-ray diffraction provides bond lengths, angles, and stereochemical details. For example, the exocyclic double bond (C5=N) typically shows a bond length of ~1.28 Å, confirming the (5E) configuration .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., C₁₀H₇BrN₂OS₂ requires m/z 322.9094) .
Q. What synthetic strategies are effective for preparing this compound?
- Methodological Answer: Multi-step synthesis involving:
- Step 1: Condensation of 4-bromobenzaldehyde with thiourea to form a thiosemicarbazone intermediate.
- Step 2: Cyclization with a ketone or ester under acidic conditions (e.g., HCl/ethanol) to form the imidazolidinone ring .
- Optimization: Solvent choice (DMF or ethanol), temperature (60–80°C), and catalysts (e.g., p-toluenesulfonic acid) improve yields (typically 45–65%). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Q. What are the primary biological screening assays for this compound?
- Methodological Answer: Initial screening focuses on:
- Antimicrobial Activity: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria (MIC values reported in 8–32 µg/mL ranges) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. For example, IC₅₀ = 12.3 µM in HeLa cells .
- Enzyme Inhibition: Kinase or protease inhibition assays (e.g., COX-2 inhibition at 10 µM) using fluorogenic substrates .
Advanced Research Questions
Q. How does the electronic nature of the 4-bromophenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer: The bromine atom acts as a directing group and participates in Suzuki-Miyaura couplings.
- Reaction Design: Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/H₂O (3:1) at 80°C. The bromine’s electronegativity increases the reaction rate (k = 0.15 min⁻¹) compared to non-halogenated analogs .
- Analysis: Monitor via HPLC-MS to track biphenyl derivative formation. Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate) .
Q. What crystallographic data supports the compound’s tautomeric stability?
- Methodological Answer: X-ray studies reveal a thione-thiol tautomer equilibrium.
- Key Data: The C=S bond length (1.67 Å) and absence of S-H protons in ¹H NMR confirm the thione form predominates in the solid state .
- Comparative Analysis: DFT calculations (B3LYP/6-31G*) show the thione form is energetically favored by ~5.2 kcal/mol over the thiol tautomer .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodological Answer:
- Modifications: Introduce electron-withdrawing groups (e.g., NO₂) at the phenyl ring to enhance antimicrobial potency. Replace bromine with chlorine to assess halogen effects .
- Assays: Compare IC₅₀ values across derivatives. For example, a 4-nitro analog shows 3-fold lower IC₅₀ (4.1 µM) in MCF-7 cells .
- Computational Modeling: Docking studies (AutoDock Vina) predict binding affinity to EGFR (ΔG = -9.8 kcal/mol) .
Q. What stability challenges arise under physiological conditions, and how can they be mitigated?
- Methodological Answer:
- Degradation Pathways: Hydrolysis of the exocyclic double bond at pH > 7.5 (t₁/₂ = 2.3 h in PBS buffer).
- Stabilization Strategies: Encapsulation in PLGA nanoparticles (size ~150 nm) increases t₁/₂ to 12.8 h .
- Analytical Validation: Use LC-MS to quantify degradation products (e.g., 4-bromobenzoic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
